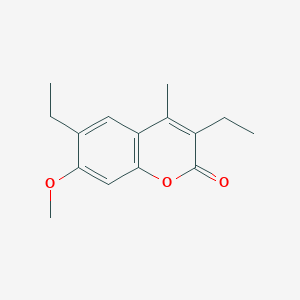

3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3,6-diethyl-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-5-10-7-12-9(3)11(6-2)15(16)18-14(12)8-13(10)17-4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREOCGFSQJQWOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC)OC(=O)C(=C2C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-keto esters in the presence of a strong acid catalyst.

-

Starting Materials

- Phenol derivative (e.g., 3,6-diethyl-7-methoxyphenol)

- β-Keto ester (e.g., ethyl acetoacetate)

-

Reaction Conditions

- Acid catalyst (e.g., sulfuric acid or hydrochloric acid)

- Elevated temperature (typically around 100-150°C)

- Solvent-free or using a minimal amount of solvent

-

Procedure

- The phenol derivative and β-keto ester are mixed with the acid catalyst.

- The mixture is heated to the desired temperature and maintained for several hours.

- The reaction mixture is then cooled, and the product is isolated through crystallization or extraction.

Industrial Production Methods

In an industrial setting, the synthesis of 3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, improved safety, and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromenone structure into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

-

Oxidation

- Reagents: Potassium permanganate, chromium trioxide

- Conditions: Acidic or basic medium, elevated temperature

-

Reduction

- Reagents: Sodium borohydride, lithium aluminum hydride

- Conditions: Solvent (e.g., ethanol or tetrahydrofuran), room temperature or slightly elevated temperature

-

Substitution

- Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

- Conditions: Solvent (e.g., acetic acid), room temperature or slightly elevated temperature

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its chromenone structure is known to interact with various biological targets, making it a promising candidate for drug development.

Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and light-emitting materials.

Biological Studies: Researchers study the compound’s effects on cellular processes and its potential as a fluorescent probe for imaging applications.

Industrial Applications: The compound is used in the synthesis of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example:

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.

Antimicrobial Activity: It can disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism.

Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:

4-methyl-2H-chromen-2-one: Lacks the diethyl and methoxy substituents, resulting in different chemical and biological properties.

7-methoxy-4-methyl-2H-chromen-2-one: Similar structure but without the diethyl groups, affecting its reactivity and applications.

3,6-dimethyl-7-methoxy-2H-chromen-2-one: Contains methyl groups instead of ethyl groups, leading to variations in its physical and chemical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.